4-Chloro-3,5-dimethylbenzoyl chloride

Hammett equation electrophilicity reaction kinetics

4-Chloro-3,5-dimethylbenzoyl chloride is a differentiated aromatic acyl chloride whose unique combination of a para-chloro substituent and meta-methyl groups offers a strategic advantage over generic analogs like 3,5-dimethylbenzoyl chloride or 4-chlorobenzoyl chloride. The enhanced electrophilicity, increased lipophilicity (estimated logP increase of 0.5–0.7), and altered steric profile of this building block enable fine-tuning of membrane permeability, metabolic stability, and target binding in drug discovery (CNS, anti-infectives), agrochemical development (benzoylurea insecticides, arylpyrazole herbicides), and liquid crystal material synthesis. Procuring this specific substitution pattern avoids the compromised reactivity and product performance that result from using simpler, commercially-driven substitutes.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06
CAS No. 1379360-36-7
Cat. No. B2417532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethylbenzoyl chloride
CAS1379360-36-7
Molecular FormulaC9H8Cl2O
Molecular Weight203.06
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)C(=O)Cl
InChIInChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3
InChIKeyBPUKINNLHSTZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dimethylbenzoyl Chloride (CAS 1379360-36-7): Key Chemical and Procurement Profile


4-Chloro-3,5-dimethylbenzoyl chloride is a substituted aromatic acyl chloride with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . This compound belongs to the benzoyl chloride class and is characterized by a 4-position chlorine substituent and methyl groups at the 3- and 5-positions on the benzene ring. It serves as a reactive acylating agent for introducing the 4-chloro-3,5-dimethylbenzoyl moiety into nucleophilic substrates, functioning as a versatile building block in organic synthesis .

4-Chloro-3,5-dimethylbenzoyl Chloride Procurement: Why Substitution with Common Benzoyl Chlorides is Scientifically Inadvisable


Generic substitution of 4-chloro-3,5-dimethylbenzoyl chloride with simpler analogs like 3,5-dimethylbenzoyl chloride or 4-chlorobenzoyl chloride is not recommended due to significant differences in steric, electronic, and lipophilic properties that govern downstream reactivity and product profiles. The combined presence of a para-chloro substituent and meta-methyl groups creates a unique electronic environment that modulates the electrophilicity of the acyl chloride, impacting reaction rates and regioselectivity in subsequent transformations [1]. Furthermore, variations in lipophilicity (as reflected by computed partition coefficients) and steric bulk directly influence the physicochemical properties of final products, which is critical in pharmaceutical and agrochemical development where even subtle structural changes can drastically alter biological activity and pharmacokinetics [2].

4-Chloro-3,5-dimethylbenzoyl Chloride: Quantitative Evidence for Differentiated Selection


Electronic Modulation of Acyl Chloride Reactivity via Substituent Effects

The reactivity of 4-chloro-3,5-dimethylbenzoyl chloride is significantly altered compared to the non-chlorinated analog 3,5-dimethylbenzoyl chloride due to the electron-withdrawing inductive effect (-I) of the para-chloro substituent. This effect can be quantified using the Hammett substituent constant (σp) for chlorine, which is +0.23 [1]. The combined effect of the para-Cl and meta-methyl groups (σm = -0.07 for methyl) predicts a net increase in the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions relative to the non-chlorinated derivative [2].

Hammett equation electrophilicity reaction kinetics

Enhanced Lipophilicity for Drug-like Property Optimization

Introduction of the 4-chloro substituent significantly increases the lipophilicity of the benzoyl moiety compared to the non-halogenated analog. The computed XLogP3 value for 3,5-dimethylbenzoyl chloride is 3.2 [1]. Addition of a para-chloro group is expected to increase the logP by approximately 0.5-0.7 units (based on fragment-based contribution of aromatic chlorine) [2]. This shift in lipophilicity is crucial for optimizing membrane permeability and overall pharmacokinetic profiles of derived drug candidates.

LogP drug-likeness ADME properties

Increased Steric Bulk Modulates Binding Interactions

The presence of a chlorine atom at the 4-position introduces additional steric bulk compared to the hydrogen atom in 3,5-dimethylbenzoyl chloride. While the primary steric influence comes from the 3,5-dimethyl groups, the chlorine atom contributes to the overall molecular volume and affects the topological polar surface area (TPSA). The TPSA for 3,5-dimethylbenzoyl chloride is 17.1 Ų [1]. Substitution with chlorine at the para position is predicted to minimally alter TPSA (estimated change <2 Ų) but increases molecular volume, which can influence binding pocket complementarity in target proteins.

steric effects molecular recognition TPSA

Differentiated Reactivity in Regioselective Acylations

The 4-chloro substituent, being a weak deactivator but strong ortho/para director in electrophilic aromatic substitution, influences the regioselectivity of Friedel-Crafts acylations when the benzoyl chloride acts as the electrophile. In reactions where the benzoyl chloride undergoes intramolecular or subsequent intermolecular Friedel-Crafts acylation, the chlorine atom directs incoming electrophiles to the ortho positions (relative to chlorine), which are the 3- and 5- positions already occupied by methyl groups. This creates a unique steric and electronic environment that can suppress unwanted side reactions compared to 4-chlorobenzoyl chloride [1].

regioselectivity electrophilic aromatic substitution ortho/para directing

4-Chloro-3,5-dimethylbenzoyl Chloride: Optimal Application Scenarios Driven by Evidence


Synthesis of Agrochemical Intermediates Requiring Specific Lipophilicity and Steric Profiles

The enhanced lipophilicity (estimated logP increase of 0.5-0.7) and unique steric profile of 4-chloro-3,5-dimethylbenzoyl chloride make it a valuable building block for creating agrochemical candidates with optimized membrane penetration and target site binding. Its use as an acylating agent in the preparation of benzoylurea insecticides or arylpyrazole herbicides allows for the fine-tuning of physicochemical properties that govern cuticular penetration and systemic movement in plants [1].

Medicinal Chemistry Lead Optimization: Fine-Tuning ADME and Binding Affinity

In drug discovery programs, the differential electronic (increased electrophilicity) and lipophilic properties of 4-chloro-3,5-dimethylbenzoyl chloride provide a strategic advantage for scaffold decoration. The para-chloro substituent introduces a moderate electron-withdrawing effect that can enhance metabolic stability while the increased logP improves membrane permeability, as supported by quantitative structure-activity relationship (QSAR) models [1]. This is particularly relevant in the development of CNS-active agents or anti-infectives where balanced lipophilicity is critical for target engagement.

Synthesis of Liquid Crystal Intermediates with Tailored Anisotropy

Benzoyl chlorides with specific substitution patterns are essential in the synthesis of liquid crystal materials [1]. The 4-chloro-3,5-dimethylbenzoyl chloride offers a unique combination of polarizability (from the C-Cl bond) and steric asymmetry (from the 3,5-dimethyl groups) that can influence the mesomorphic behavior and dielectric anisotropy of the final liquid crystal compounds. This differentiated structural feature is not available with the simpler 3,5-dimethyl or 4-chloro analogs alone.

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